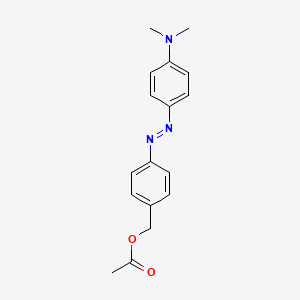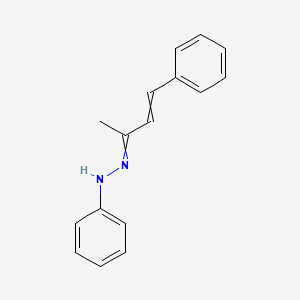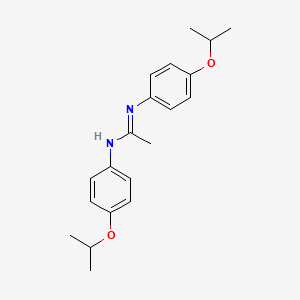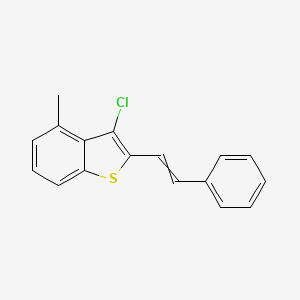
Diethyl (4,5-dihydroxypentyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4,5-dihydroxypentyl)propanedioate is an organic compound that belongs to the class of diesters It is structurally characterized by the presence of two ethyl ester groups attached to a propanedioate backbone, with a 4,5-dihydroxypentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4,5-dihydroxypentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4,5-dihydroxypentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl side chain can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Acid or base catalysts are often used in transesterification reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Transesterification can result in the formation of different ester derivatives.
Applications De Recherche Scientifique
Diethyl (4,5-dihydroxypentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (4,5-dihydroxypentyl)propanedioate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active compounds. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler diester with two ethyl ester groups attached to a propanedioate backbone.
Diethyl 2,2-dimethylmalonate: A diester with two ethyl ester groups and a 2,2-dimethyl substitution on the propanedioate backbone.
Uniqueness
Diethyl (4,5-dihydroxypentyl)propanedioate is unique due to the presence of the 4,5-dihydroxypentyl side chain, which imparts additional functional groups and reactivity compared to simpler diesters. This structural feature allows for a wider range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
83532-93-8 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
diethyl 2-(4,5-dihydroxypentyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-17-11(15)10(12(16)18-4-2)7-5-6-9(14)8-13/h9-10,13-14H,3-8H2,1-2H3 |
Clé InChI |
OOEDDVZJCAHFGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC(CO)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
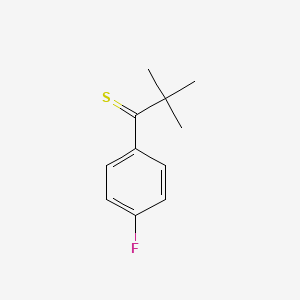
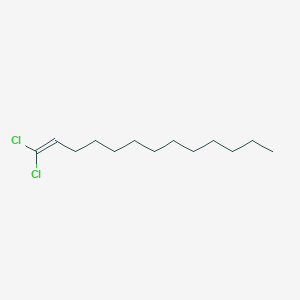

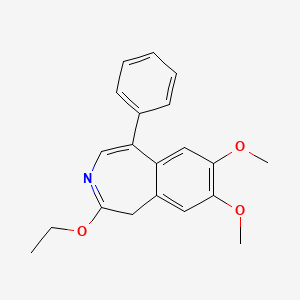
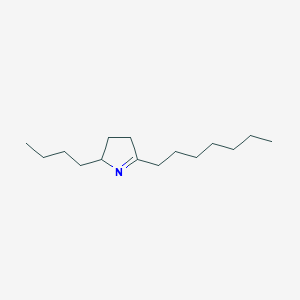

![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
